BD1063 dhydrochloride

Description

Properties

IUPAC Name |

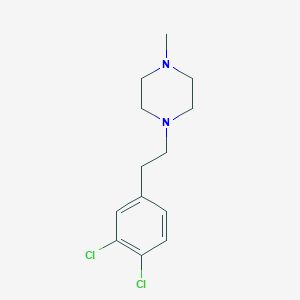

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFDBTLQOARIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469537 | |

| Record name | BD 1063 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206996-13-6, 150208-28-9 | |

| Record name | BD 1063 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150208-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 206996-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of BD1063 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly in the specialized mitochondrial-associated ER membrane (MAM).[1][2] Its high affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors make it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor.[3][4][5] This in-depth technical guide details the mechanism of action of BD1063, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.

Data Presentation: Pharmacological Profile of BD1063

The following table summarizes the binding affinity of BD1063 for sigma receptors and its selectivity over other receptor types.

| Receptor Target | Binding Affinity (Ki) | Selectivity | Reference |

| Sigma-1 (σ1) | 9 nM | ~50-fold vs. σ2 | [5] |

| Sigma-1 (σ1) | 4.43 nM | - | [1] |

| Sigma-2 (σ2) | 449 nM | - | [5] |

| Opioid, PCP, Muscarinic, Dopamine, α1, α2, β-Adrenoceptor, 5-HT1, 5-HT2 | - | ≥100-fold | [3][4] |

Core Mechanism of Action: Antagonism of the Sigma-1 Receptor

The primary mechanism of action of BD1063 is its competitive antagonism of the σ1 receptor. The σ1 receptor functions as a molecular chaperone, interacting with various client proteins to modulate their function.[1] Under basal conditions, the σ1 receptor is associated with another ER chaperone, BiP (Binding immunoglobulin protein).[1] Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and can then interact with its client proteins, including various ion channels and receptors.[1]

BD1063, as an antagonist, binds to the σ1 receptor but does not induce this conformational change and dissociation from BiP. By occupying the binding site, BD1063 prevents endogenous ligands and agonists from activating the receptor, thereby inhibiting its downstream signaling functions.

Modulation of Calcium Signaling

One of the most critical functions of the σ1 receptor is the regulation of intracellular calcium (Ca2+) homeostasis.[2][6] The σ1 receptor is strategically located at the MAM, a crucial interface for communication between the ER and mitochondria.[1] Here, it directly interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca2+ from the ER stores.[1][2]

By antagonizing the σ1 receptor, BD1063 disrupts this stabilizing interaction with the IP3R. This leads to a reduction in IP3R-mediated Ca2+ release from the ER, thereby attenuating intracellular Ca2+ signals.[6] This modulation of Ca2+ signaling is a cornerstone of the diverse cellular effects of BD1063.

Interaction with NMDA Receptors

The σ1 receptor is known to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function. The σ1 receptor can enhance NMDA receptor activity. BD1063, by antagonizing the σ1 receptor, can attenuate NMDA receptor-mediated signaling. This interaction is thought to contribute to the neuroprotective effects observed with σ1 receptor antagonists and their ability to modulate the behavioral effects of psychostimulants like cocaine.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of BD1063 are provided below.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki) and selectivity of BD1063 for sigma receptors.

-

Objective: To determine the binding affinity of BD1063 for σ1 and σ2 receptors.

-

Materials:

-

Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

-

Radioligand: --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (1,3-di-o-tolylguanidine) in the presence of unlabeled (+)-pentazocine to block σ1 sites (for σ2).

-

BD1063 dihydrochloride at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of BD1063 in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 150 minutes at 37°C for σ1).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., haloperidol).

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of BD1063 that inhibits 50% of specific radioligand binding) from competition curves.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cocaine-Induced Hyperlocomotion in Mice

This in vivo assay assesses the ability of BD1063 to block the stimulant effects of cocaine, which are partially mediated by σ1 receptors.

-

Objective: To evaluate the effect of BD1063 on cocaine-induced hyperlocomotion.

-

Animals: Male Swiss-Webster mice.

-

Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

-

Procedure:

-

Habituate mice to the activity chambers for a set period (e.g., 60 minutes) on several consecutive days.

-

On the test day, administer BD1063 (e.g., 1-40 mg/kg, intraperitoneally) or vehicle.

-

After a pretreatment period (e.g., 30 minutes), administer cocaine (e.g., 20 mg/kg, i.p.) or saline.

-

Immediately place the mice back into the activity chambers and record locomotor activity for a specified duration (e.g., 60 minutes).

-

Data is typically quantified as total distance traveled or the number of beam breaks.

-

Compare the locomotor activity of mice treated with BD1063 and cocaine to those treated with vehicle and cocaine.

-

Ethanol (B145695) Self-Administration in Rats

This operant conditioning paradigm is used to study the reinforcing effects of ethanol and the potential of compounds like BD1063 to reduce alcohol consumption.

-

Objective: To determine if BD1063 can reduce voluntary ethanol intake.

-

Animals: Sardinian alcohol-preferring (sP) rats or Wistar rats made dependent on ethanol.

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

-

Procedure:

-

Train rats to press a lever to receive a reward of 10% (v/v) ethanol solution (e.g., on a fixed-ratio schedule). The second lever can deliver water.

-

Once stable self-administration is established, begin the testing phase.

-

Administer BD1063 (e.g., 3.3-11 mg/kg, subcutaneously) or vehicle prior to the operant session.

-

Record the number of lever presses for ethanol and water during the session (e.g., 60 minutes).

-

Analyze the data to determine if BD1063 administration leads to a dose-dependent decrease in ethanol self-administration without significantly affecting water intake.

-

Conclusion

BD1063 dihydrochloride exerts its effects primarily through the potent and selective antagonism of the σ1 receptor. Its mechanism of action is centered on preventing the chaperone function of the σ1 receptor, leading to the modulation of key cellular processes, most notably intracellular calcium signaling and NMDA receptor function. The experimental protocols detailed herein provide a framework for the continued investigation of BD1063 and the broader role of the σ1 receptor in health and disease, offering valuable insights for the development of novel therapeutics targeting this unique intracellular protein.

References

- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 4. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Method for Evaluating the Reinforcing Properties of Ethanol in Rats without Water Deprivation, Saccharin Fading or Extended Access Training - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Selectivity Profile of BD1063 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD1063 dihydrochloride, chemically identified as 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a well-characterized and widely utilized pharmacological tool in neuroscience research.[1] It is recognized as a potent and highly selective antagonist for the sigma-1 (σ1) receptor.[2][3] This technical guide provides a comprehensive overview of its binding profile, selectivity over other major receptor classes, and the experimental methodologies used for its characterization.

Data Presentation: Binding Affinity and Selectivity Profile

The selectivity of a compound is paramount to its utility as a research tool and its potential as a therapeutic agent. BD1063 demonstrates a high affinity for the σ1 receptor with significant selectivity against the sigma-2 (σ2) receptor and a wide range of other CNS receptors. The binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors in a competition assay.

Table 1: Sigma Receptor Binding Profile of BD1063

| Receptor Subtype | Ki (nM) | Reference |

| Sigma-1 (σ1) | 9 | [1][4] |

| Sigma-1 (σ1) | 4.43 | [3] |

| Sigma-2 (σ2) | 449 | [4][5] |

Note: Variations in Ki values can arise from different experimental conditions, such as radioligand choice and tissue preparation.

Table 2: Selectivity of BD1063 Over Other Receptors

| Receptor Class/Family | Selectivity (Fold-Difference vs. σ1) | Reference |

| Sigma-2 (σ2) | ~50-fold | |

| Opioid Receptors | ≥100-fold | [6] |

| Phencyclidine (PCP) Site on NMDA Receptor | ≥100-fold | [6] |

| Muscarinic Receptors | ≥100-fold | [6] |

| Dopamine (B1211576) Receptors | ≥100-fold | [6] |

| α1-Adrenoceptors | ≥100-fold | [6] |

| α2-Adrenoceptors | ≥100-fold | [6] |

| β-Adrenoceptors | ≥100-fold | [6] |

| Serotonin (5-HT1) Receptors | ≥100-fold | [6] |

| Serotonin (5-HT2) Receptors | ≥100-fold | [6] |

This high degree of selectivity makes BD1063 an exceptional tool for isolating and studying the physiological and pathophysiological roles of the σ1 receptor, without the confounding effects of off-target interactions.

Experimental Protocols

The characterization of BD1063's binding profile relies on established in vitro pharmacological assays. The primary method used is the radioligand competition binding assay.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (BD1063) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.

General Methodology:

-

Tissue Preparation:

-

Brain tissue (e.g., from guinea pig or rat) is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a membrane suspension containing the receptors of interest.

-

The suspension is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to a specific protein concentration.

-

-

Assay Incubation:

-

A constant concentration of a selective radioligand is used. For σ1 receptors, a common choice is --INVALID-LINK---pentazocine. For σ2 receptors, [³H]DTG (di-o-tolylguanidine) is often used in the presence of a masking concentration of a selective σ1 ligand to prevent its binding to σ1 sites.

-

Increasing concentrations of the unlabeled test compound (BD1063) are added to the reaction tubes.

-

The membrane preparation is added, and the mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound (BD1063).

-

The IC50 value (the concentration of BD1063 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathways and Functional Antagonism

The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. It modulates a variety of downstream signaling targets, including ion channels and other receptors. BD1063, as an antagonist, inhibits these functions. For instance, σ1 receptor activation has been implicated in the modulation of dopamine neurotransmission, a pathway relevant to the effects of psychostimulants like cocaine and methamphetamine.[7][8]

BD1063 has been shown to block the σ1 receptor-mediated enhancement of dopamine release.[9] The proposed mechanism involves the σ1 receptor influencing intracellular calcium signaling and potentially interacting with other proteins that regulate vesicular storage and release of dopamine.

Caption: BD1063 antagonism of sigma-1 receptor signaling pathways.

By binding to the σ1 receptor, BD1063 prevents the conformational changes required for its chaperone activity, thereby inhibiting its influence on downstream effectors like ion channels and dopamine transporters. This mechanism underlies its ability to attenuate the locomotor and reinforcing effects of drugs like cocaine and methamphetamine in preclinical models.[7][10][11]

References

- 1. BD1063 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]

- 5. tribioscience.com [tribioscience.com]

- 6. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methamphetamine Induces Dopamine Release in the Nucleus Accumbens Through a Sigma Receptor-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Examination of BD1063 Dihydrochloride's Impact on Ethanol Self-Administration

This guide provides an in-depth analysis of the effects of BD1063 dihydrochloride (B599025), a selective Sigma-1 Receptor (Sig-1R) antagonist, on ethanol (B145695) self-administration behaviors. The findings summarized herein are primarily derived from preclinical studies utilizing rodent models of excessive alcohol consumption. This document is intended for researchers, scientists, and professionals in the field of drug development and addiction neurobiology.

Executive Summary

The potent and selective Sig-1R antagonist BD1063 has been demonstrated to effectively reduce excessive ethanol intake and reinforcement in specific animal models. Research indicates that BD1063 dose-dependently curtails ethanol self-administration in genetically alcohol-preferring rats and in rats made dependent on ethanol.[1][2][3][4] Notably, this effect appears selective for excessive drinking models, as the compound does not significantly alter ethanol consumption in non-dependent rats or affect the intake of other rewarding substances like saccharin (B28170).[1][2][3][4] These findings point to the Sigma-1 Receptor system as a critical modulator of excessive alcohol consumption and a promising therapeutic target for alcohol use disorder (AUD).

Quantitative Data Summary

The following tables present a summary of the quantitative effects of BD1063 dihydrochloride on operant self-administration behaviors as observed in key preclinical studies.

Table 1: Effect of BD1063 on Ethanol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats

| Dose of BD1063 (mg/kg, s.c.) | Mean Change in Ethanol-Reinforced Lever Presses | Statistical Significance (vs. Vehicle) | Effect on Water-Reinforced Lever Presses |

| 3.3 | Dose-dependent reduction | - | Not significantly affected |

| 4.4 | Significant reduction | p < 0.05 | Not significantly affected |

| 7.0 | Significant reduction | p < 0.05 | Not significantly affected |

| 11.0 | Significant reduction | p < 0.05 | Not significantly affected |

| Data synthesized from studies demonstrating a dose-dependent reduction in ethanol self-administration in sP rats at doses ranging from 3.3 to 11 mg/kg.[1][2][3][4] |

Table 2: Effect of BD1063 on Ethanol Self-Administration in Acutely Withdrawn, Ethanol-Dependent Wistar Rats

| Dose of BD1063 (mg/kg, s.c.) | Mean Change in Ethanol-Reinforced Lever Presses | Statistical Significance (vs. Vehicle) |

| 4.0 | Dose-dependent reduction | - |

| 11.0 | Significant reduction | p < 0.05 |

| Data synthesized from studies showing BD1063 (4–11 mg/kg) reduced ethanol self-administration in dependent rats.[1][2][3][4] |

Table 3: Comparative Effects of BD1063 on Non-Dependent Rats and Saccharin Self-Administration

| Animal Model / Condition | Substance | Dose of BD1063 (mg/kg, s.c.) | Effect on Self-Administration |

| Non-dependent Wistar Rats | Ethanol | Up to 11.0 | No significant modification |

| Sardinian alcohol-preferring (sP) Rats | Saccharin | Up to 11.0 | No comparable suppression |

| These findings highlight the selectivity of BD1063 for excessive ethanol drinking, as it did not suppress ethanol intake in non-dependent animals or the intake of an equally reinforcing saccharin solution.[1][2][3][4] |

Table 4: Effect of BD1063 on Motivation for Ethanol in sP Rats (Progressive-Ratio Schedule)

| Dose of BD1063 (mg/kg, s.c.) | Effect on Breakpoint for Ethanol |

| Dose-dependent (unspecified) | Significant reduction |

| BD1063 was shown to decrease the "breakpoint," or the amount of effort an animal is willing to exert to obtain ethanol, indicating a reduction in the motivational properties of alcohol.[1][3][5] |

Experimental Protocols

The methodologies outlined below are representative of the key experiments conducted to determine the effects of BD1063 on ethanol self-administration.

Animal Models

-

Sardinian Alcohol-Preferring (sP) Rats: A genetically selected line of rats that voluntarily and excessively consume ethanol.[1]

-

Ethanol-Dependent Wistar Rats: Outbred Wistar rats made physically dependent on ethanol through chronic exposure to ethanol vapors.[1] Behavioral testing is typically conducted during acute withdrawal (e.g., 6-24 hours after removal from vapor chambers).[1]

-

Non-Dependent Wistar Rats: Control outbred Wistar rats that self-administer ethanol but are not dependent.[1]

Operant Ethanol Self-Administration

This protocol measures the reinforcing effects of ethanol by requiring animals to perform an action (e.g., pressing a lever) to receive a reward (a small volume of ethanol solution).

-

Apparatus: Standard operant conditioning chambers equipped with at least two levers and a liquid delivery system.[6]

-

Training (Fading Procedure):

-

Rats are first trained to press a lever for a highly palatable solution, such as 3% glucose with 0.125% saccharin.[1]

-

Ethanol (10% v/v) is gradually introduced into the sweet solution.[1]

-

The sweeteners are progressively removed ("faded") until the rats are responding solely for the 10% ethanol solution.[1]

-

-

Testing Schedules of Reinforcement:

-

Fixed-Ratio (FR-1): Each lever press results in the delivery of one ethanol reward. This schedule is used to measure the quantity of ethanol consumed.[1]

-

Progressive-Ratio (PR): The number of lever presses required to obtain each subsequent reward increases systematically. The final ratio completed before the animal ceases to respond is the "breakpoint," which serves as a measure of motivation.[1]

-

-

Drug Administration: BD1063 dihydrochloride is typically dissolved in sterile saline and administered via subcutaneous (s.c.) injection at specified doses prior to the operant session.[2][3]

Gene Expression Analysis

To investigate the underlying neurobiology, researchers measured Sigma-1 Receptor (Sig-1R) mRNA expression in key brain regions.

-

Tissue Collection: Following behavioral experiments, animals are sacrificed and brains are rapidly extracted.

-

Brain Region Dissection: Specific brain areas implicated in reward and addiction, such as the nucleus accumbens, are dissected.[1]

-

Quantitative PCR (qPCR): RNA is extracted from the tissue, converted to cDNA, and qPCR is performed to quantify the relative expression levels of Sig-1R mRNA.[1] This analysis revealed that both ethanol-naïve sP rats and acutely withdrawn dependent Wistar rats exhibit lower Sig-1R mRNA expression in the nucleus accumbens compared to control Wistar rats.[1][3]

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental logic used in these studies.

Caption: Hypothesized role of Sig-1R in ethanol seeking and BD1063's mechanism.

Caption: Experimental workflow for assessing BD1063's selectivity and efficacy.

References

- 1. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking | Semantic Scholar [semanticscholar.org]

- 6. Ethanol Self-Administration Restores Withdrawal-Associated Deficiencies in Accumbal Dopamine and 5-Hydroxytryptamine Release in Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of BD1063 Dihydrochloride in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has emerged as a promising target for the development of novel analgesics. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of BD1063 dihydrochloride (B599025), a potent and selective σ1R antagonist, in the management of neuropathic pain. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize the underlying mechanisms and workflows to offer a comprehensive resource for the scientific community.

Introduction: The Role of the Sigma-1 Receptor in Neuropathic Pain

The sigma-1 receptor is an intracellular protein chaperone located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating intracellular Ca2+ signaling, ion channel function, and neuronal excitability. In the context of neuropathic pain, the σ1R is implicated in the development and maintenance of central sensitization, a key mechanism underlying pain hypersensitivity.[1] Antagonism of the σ1R has been shown to produce anti-hyperalgesic and anti-allodynic effects, making it an attractive strategy for neuropathic pain therapy.[1] BD1063 dihydrochloride is a selective σ1R antagonist that has been extensively investigated in preclinical models of neuropathic and other chronic pain states.[2][3]

Preclinical Efficacy of BD1063 in Neuropathic Pain Models

Multiple preclinical studies have demonstrated the efficacy of BD1063 in alleviating pain-related behaviors in various animal models of neuropathic and nociplastic pain. These models are designed to mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of BD1063 on neuropathic pain behaviors.

Table 1: Dose-Response Effects of Acute BD1063 Administration on Thermal Hyperalgesia

| Animal Model | Drug Administration | Doses (mg/kg) | Outcome Measure | Key Findings | Reference |

| Reserpine-Induced Myalgia (RIM6) in mice | Intraperitoneal (i.p.) | 15, 20, 25, 40, 60 | Hind paw withdrawal latency to thermal stimulus | 25, 40, and 60 mg/kg significantly increased withdrawal latency. 40 mg/kg showed the highest antihyperalgesic effect. | [6] |

| Acid Saline-Induced (ASI) Myalgia in mice | Intraperitoneal (i.p.) | 15, 20, 25, 40, 60 | Hind paw withdrawal latency to thermal stimulus | 40 and 60 mg/kg significantly increased withdrawal latency. 40 mg/kg showed the highest antihyperalgesic effect. | [6] |

Table 2: Efficacy of BD1063 in Combination Therapy

| Animal Model | Combination | Doses (mg/kg) | Outcome Measure | Key Findings | Reference |

| Chronic Constriction Injury (CCI) of the sciatic nerve in rats | BD-1063 + Quercetin (B1663063) | BD-1063 (17.8) + Quercetin (5.6) | Antinociceptive effects | The combination showed additive or synergistic effects, producing significant antinociceptive effects at lower doses than when used individually. | [7][8][9][10] |

Table 3: Effects of BD1063 on Chemotherapy-Induced Neuropathic Pain

| Animal Model | Inducing Agent | BD1063 Administration | Outcome Measure | Key Findings | Reference |

| Wild-type mice | Paclitaxel (B517696) | Prophylactic (before each paclitaxel dose) and acute | Cold and mechanical allodynia | Prophylactic administration prevented the development of allodynia. Acute administration dose-dependently reversed established allodynia. | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Animal Models of Neuropathic Pain

-

Chronic Constriction Injury (CCI): This model, first described by Bennett and Xie, involves the loose ligation of the sciatic nerve with four chromic gut sutures.[12] This procedure induces a peripheral mononeuropathy characterized by mechanical and cold allodynia, as well as thermal hyperalgesia.[12]

-

Partial Sciatic Nerve Ligation (PSNL): In this model, approximately one-third to one-half of the sciatic nerve is tightly ligated, resulting in rapid and prolonged pain-related behaviors.[12]

-

Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This produces a very consistent and long-lasting mechanical allodynia in the territory of the uninjured sural nerve.[12]

-

Reserpine-Induced Myalgia (RIM): This is a model of nociplastic pain, often used to mimic fibromyalgia. It involves repeated injections of reserpine, which depletes monoamines and induces widespread pain hypersensitivity.[6][13]

-

Acid Saline-Induced (ASI) Myalgia: This model also mimics aspects of fibromyalgia and involves intramuscular injections of acidified saline to induce localized muscle pain and hyperalgesia.[6][13]

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): This is induced by the administration of chemotherapeutic agents like paclitaxel, which are known to cause damage to peripheral nerves and result in neuropathic pain symptoms.[14]

Behavioral Assays for Pain Assessment

-

Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold in response to a non-noxious mechanical stimulus.[15]

-

Plantar Test (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured to assess sensitivity to thermal stimuli.[15]

-

Acetone (B3395972) Test (Cold Allodynia): A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw lifting or licking is measured as an indicator of cold sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathway of BD1063 and a typical experimental workflow for evaluating its efficacy.

Proposed Signaling Pathway of BD1063 in Neuropathic Pain

Caption: Proposed mechanism of BD1063 action in reducing neuropathic pain.

Experimental Workflow for Preclinical Evaluation of BD1063

Caption: A typical experimental workflow for assessing BD1063's analgesic effects.

Mechanism of Action: Beyond Receptor Blockade

The analgesic effects of BD1063 are primarily attributed to its antagonism of the σ1R. This action is thought to interfere with the pronociceptive signaling cascades that are upregulated in neuropathic pain states. One of the key downstream effects of σ1R antagonism is the modulation of spinal cord gliosis.[6] Studies have shown that BD1063 treatment can reduce the reactivity of both microglia and astrocytes in the spinal cord of animals with fibromyalgia-like pain.[6][13][16][17] This reduction in glial activation is significant as these cells are known to release pro-inflammatory cytokines and other mediators that contribute to central sensitization and the maintenance of chronic pain.

Furthermore, σ1Rs are known to modulate the function of various ion channels, including NMDA receptors and voltage-gated calcium channels, which are critical for synaptic plasticity and neuronal excitability. By antagonizing the σ1R, BD1063 may dampen the excessive neuronal activity that characterizes neuropathic pain.

Future Directions and Clinical Perspective

The robust preclinical data for BD1063 strongly support its further investigation as a potential therapeutic for neuropathic pain. The long-lasting effects observed in some studies are particularly promising, suggesting a potential for disease-modifying properties beyond simple symptomatic relief.[6][13] Future research should focus on:

-

Clinical Trials: The progression of BD1063 or other selective σ1R antagonists into well-designed clinical trials for various neuropathic pain conditions is the next logical step.

-

Biomarker Development: Identifying biomarkers that could predict patient response to σ1R antagonists would be invaluable for personalizing treatment.

-

Combination Therapies: Further exploration of synergistic combinations, such as with quercetin, could lead to more effective and safer treatment regimens.[7][8]

Conclusion

BD1063 dihydrochloride has demonstrated significant therapeutic potential in a range of preclinical models of neuropathic and nociplastic pain. Its mechanism of action, centered on the antagonism of the sigma-1 receptor, offers a novel approach to pain management that addresses key underlying pathologies such as central sensitization and neuroinflammation. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide underscore the promise of BD1063 as a lead compound for the development of a new generation of analgesics for neuropathic pain. Continued research and clinical development in this area are highly warranted.

References

- 1. neoplasiaresearch.com [neoplasiaresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 5. scielo.br [scielo.br]

- 6. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models [mdpi.com]

- 7. Sigma-1 receptor antagonist (BD-1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma‐1 receptor antagonist (BD‐1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Sigma‐1 receptor antagonist (<scp>BD</scp>‐1063) potentiates the antinociceptive effect of quercetin in neuropathic pai… [ouci.dntb.gov.ua]

- 11. medchemexpress.com [medchemexpress.com]

- 12. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]

- 13. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Sigma-1 Receptor Antagonist BD1063 Dihydrochloride: A Technical Guide on its Impact on Compulsive Behaviors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compulsive behaviors, a core feature of neuropsychiatric disorders such as Obsessive-Compulsive Disorder (OCD) and addiction, represent a significant therapeutic challenge. Emerging research has identified the sigma-1 receptor (σ1R) as a promising target for intervention. This technical guide provides an in-depth analysis of BD1063 dihydrochloride (B599025), a potent and selective σ1R antagonist, and its preclinical efficacy in mitigating compulsive-like behaviors. This document consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction to BD1063 Dihydrochloride

BD1063 dihydrochloride, chemically known as 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride, is a high-affinity and selective antagonist for the sigma-1 receptor.[1] Its selectivity for the σ1R over the sigma-2 receptor (σ2R) and other neurotransmitter receptors makes it a valuable pharmacological tool for elucidating the role of the σ1R in various physiological and pathological processes, including compulsive behaviors. Preclinical evidence strongly suggests that BD1063 can attenuate compulsive-like actions in animal models of addiction and OCD, highlighting its therapeutic potential.

Mechanism of Action: Targeting the Sigma-1 Receptor

The primary mechanism of action of BD1063 is the competitive antagonism of the σ1R. The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and neurotransmitter systems.[2] By blocking the σ1R, BD1063 is thought to interfere with the downstream signaling cascades that contribute to the manifestation of compulsive behaviors.

Modulation of Dopaminergic and Glutamatergic Systems

The brain's reward and habit-formation pathways, which are heavily implicated in compulsive behaviors, are modulated by the neurotransmitters dopamine (B1211576) and glutamate (B1630785). The σ1R has been shown to interact with and modulate both dopaminergic and glutamatergic signaling. BD1063, by antagonizing the σ1R, can influence these systems:

-

Dopaminergic System: The σ1R can modulate dopamine release.[3] Antagonism of the σ1R with BD1063 has been shown to attenuate the effects of psychostimulants, suggesting an interaction with the dopamine system.[4]

-

Glutamatergic System: The σ1R is known to modulate NMDA receptor function, a key component of the glutamatergic system involved in synaptic plasticity and learning.[5] Dysregulation of glutamatergic signaling in cortico-striatal-thalamo-cortical (CSTC) circuits is a leading hypothesis in the pathophysiology of OCD.[6][7] BD1063 may exert its anti-compulsive effects by normalizing aberrant glutamatergic transmission within these circuits.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacology and efficacy of BD1063 dihydrochloride.

Table 1: Receptor Binding Affinity of BD1063

| Receptor | Ki (nM) | Species | Reference |

| Sigma-1 | 9 | Rat | [1] |

| Sigma-2 | 449 | Rat | [1] |

Table 2: Efficacy of BD1063 in Models of Compulsive-Like Behavior

| Animal Model | Species | Dosing (mg/kg, s.c.) | Key Finding | Statistical Significance | Reference |

| Ethanol (B145695) Self-Administration (Sardinian alcohol-preferring rats) | Rat | 3.3, 7, 11 | Dose-dependent reduction in ethanol intake. | p < 0.05 | [8][9] |

| Ethanol Self-Administration (Ethanol-dependent Wistar rats) | Rat | 4, 7, 11 | Dose-dependent reduction in ethanol intake. | p < 0.05 | [8][9] |

| Binge-Like Eating (Palatable food) | Rat | 7.5, 15, 30 | Dose-dependent reduction in palatable food self-administration. | p < 0.001 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key behavioral assays used to evaluate the anti-compulsive effects of BD1063.

Marble-Burying Test for OCD-Like Behavior

The marble-burying test is a widely used paradigm to assess repetitive and compulsive-like behaviors in rodents.

Materials:

-

Standard mouse cages (e.g., 26 x 20 x 14 cm)

-

Bedding material (e.g., corncob or sawdust), approximately 5 cm deep

-

Glass marbles (approximately 1.5 cm in diameter), 20-25 per cage

-

BD1063 dihydrochloride solution and vehicle control

Procedure:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Prepare test cages with 5 cm of clean bedding.

-

Evenly space 20-25 marbles on the surface of the bedding.

-

Administer BD1063 dihydrochloride or vehicle control to the mice via the desired route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before the test (e.g., 30 minutes).

-

Gently place a single mouse in a test cage.

-

Allow the mouse to explore the cage and interact with the marbles undisturbed for 30 minutes.

-

After the 30-minute session, carefully remove the mouse from the cage.

-

Count the number of marbles that are at least two-thirds buried in the bedding.

-

Analyze the data to compare the number of buried marbles between the BD1063-treated and control groups.

Operant Conditioning Model of Binge-Like Eating

This model assesses the motivation and consumption of highly palatable food, mimicking aspects of binge eating.

Apparatus:

-

Standard operant conditioning chambers equipped with a lever or nose-poke port, a food pellet dispenser, and a house light.

-

Highly palatable food pellets (e.g., high-fat, high-sugar).

-

Standard chow.

Procedure:

-

Habituation and Training:

-

Individually house rats and provide ad libitum access to standard chow and water.

-

Habituate the rats to the operant chambers for several sessions.

-

Train the rats to press a lever or poke their nose to receive a palatable food pellet on a fixed-ratio 1 (FR1) schedule (one response yields one pellet). Training sessions are typically 30-60 minutes daily.

-

-

Binge-Like Eating Induction:

-

After stable responding is achieved, divide the rats into experimental and control groups.

-

The experimental group receives limited access to the palatable food in the operant chambers for a short period (e.g., 1 hour) on an intermittent schedule (e.g., every other day).

-

The control group receives daily access to the palatable food for the same duration.

-

This intermittent access schedule typically leads to an escalation of intake in the experimental group, modeling binge-like behavior.

-

-

Drug Testing:

-

Once binge-like eating is established, administer BD1063 dihydrochloride or vehicle control prior to the operant session.

-

Record the number of pellets earned and consumed during the session.

-

Analyze the data to determine the effect of BD1063 on the consumption of the palatable food.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Sigma-1 Receptor Signaling in Compulsive Behavior

Experimental Workflow for Preclinical Testing of BD1063

Discussion and Future Directions

The preclinical data accumulated to date strongly support the potential of BD1063 dihydrochloride as a therapeutic agent for disorders characterized by compulsive behaviors. Its selective antagonism of the σ1R offers a novel mechanistic approach compared to existing treatments that primarily target the serotonergic and dopaminergic systems.

Future research should focus on several key areas:

-

Clinical Trials: The promising preclinical findings warrant the initiation of clinical trials to evaluate the safety and efficacy of BD1063 in patient populations with OCD, addiction, and other compulsive spectrum disorders.

-

Elucidation of Downstream Pathways: Further investigation into the specific downstream signaling cascades modulated by BD1063, such as the ERK pathway, will provide a more complete understanding of its mechanism of action.

-

Biomarker Development: Identifying biomarkers that can predict treatment response to BD1063 would be invaluable for personalizing therapy and optimizing clinical trial design.

-

Combination Therapies: Exploring the potential synergistic effects of BD1063 in combination with existing therapies, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), could lead to more effective treatment strategies.

Conclusion

BD1063 dihydrochloride is a selective and potent sigma-1 receptor antagonist with demonstrated efficacy in preclinical models of compulsive behavior. Its unique mechanism of action, involving the modulation of key neurotransmitter systems implicated in compulsivity, positions it as a promising candidate for the development of novel therapeutics for OCD, addiction, and related disorders. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting area of neuropsychopharmacology.

References

- 1. Antagonism of Sigma-1 Receptors Blocks Compulsive-Like Eating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Obsessive‐compulsive disorder: Etiology, neuropathology, and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]

BD1063 Dihydrochloride: A Technical Guide to a Selective Sigma-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD1063 dihydrochloride (B599025) is a potent and highly selective antagonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. With significant selectivity over the sigma-2 (σ₂) receptor and a wide array of other neurotransmitter receptors, BD1063 serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the sigma-1 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BD1063 dihydrochloride. Detailed experimental protocols for assessing its binding affinity and functional antagonism are presented, alongside a depiction of the key signaling pathways it modulates. This document is intended to support researchers and drug development professionals in leveraging BD1063 for preclinical research in areas such as neuroscience, oncology, and inflammatory diseases.

Chemical Structure and Physicochemical Properties

BD1063, chemically known as 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine, is supplied as a dihydrochloride salt. Its structure features a dichlorinated phenyl ring linked via an ethyl group to a methylpiperazine moiety. This structure is crucial for its high affinity and selective binding to the sigma-1 receptor.

Table 1: Chemical and Physical Properties of BD1063 Dihydrochloride

| Property | Value |

| IUPAC Name | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride[1] |

| CAS Number | 206996-13-6[1][2][3] |

| Molecular Formula | C₁₃H₁₈Cl₂N₂ · 2HCl (or C₁₃H₂₀Cl₄N₂)[1][3] |

| Molecular Weight | 346.12 g/mol [2][4] |

| Appearance | White to off-white or beige solid/powder[2] |

| Solubility | Soluble in water (to 100 mM), DMSO (16 mg/ml), DMF (11 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 10 mg/ml)[3][5] |

| Storage | Store at room temperature or as a solution at -20°C for up to 3 months.[2] |

Pharmacological Profile

BD1063 is a well-established high-affinity sigma-1 receptor antagonist. Its pharmacological profile is characterized by its potent and selective binding to the sigma-1 receptor, with significantly lower affinity for the sigma-2 subtype and a broad panel of other receptors.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in characterizing the affinity of BD1063 for sigma receptors. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

Table 2: Binding Affinity of BD1063 for Sigma Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Sigma-1 (σ₁) | 4.43 | [4] |

| Sigma-1 (σ₁) | 9 | [3][5] |

| Sigma-1 (σ₁) | 9 ± 1 | [6] |

| Sigma-2 (σ₂) | 449 | [3][5] |

BD1063 demonstrates approximately 50-fold selectivity for the sigma-1 receptor over the sigma-2 receptor. Furthermore, it exhibits over 100-fold selectivity against a wide range of other receptors, including opioid, PCP, muscarinic, dopamine (B1211576) (D₂), serotonin (B10506) (5-HT₁ and 5-HT₂), and adrenergic (α₁, α₂, β) receptors, where its Ki values are greater than 10 µM.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of BD1063.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of BD1063 for the sigma-1 receptor.

Objective: To quantify the binding affinity of BD1063 for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Guinea pig brain or liver homogenates, which are rich in sigma-1 receptors.

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compound: BD1063 dihydrochloride dissolved in an appropriate solvent (e.g., water).

-

Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, combine the membrane homogenate (typically ~300 µg protein per well), a fixed concentration of --INVALID-LINK---pentazocine (e.g., ~5 nM), and varying concentrations of BD1063 (e.g., from 0.1 nM to 10 µM).

-

Total and Non-specific Binding: For total binding, wells contain only the membrane and radioligand. For non-specific binding, incubate the membrane and radioligand in the presence of a high concentration of an unlabeled ligand, such as 10 µM haloperidol.

-

Incubation: Incubate the plates at 25°C for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the BD1063 concentration. Determine the IC₅₀ (the concentration of BD1063 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. BD 1063 Dihydrochloride | C13H20Cl4N2 | CID 11617161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]

- 6. BD1063 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Scientific Literature on CAS Number 206996-13-6 (BD 1063 Dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 206996-13-6 identifies the compound 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride (B599025), commonly known as BD 1063 dihydrochloride. This molecule is a potent and highly selective antagonist of the sigma-1 (σ₁) receptor. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide range of cellular functions and pathological conditions. This technical guide provides a comprehensive overview of the scientific literature pertaining to BD 1063, with a focus on its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Chemical and Physical Properties

BD 1063 dihydrochloride is a white to off-white solid powder. Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈Cl₂N₂ · 2HCl | [1][2] |

| Molecular Weight | 346.12 g/mol | [1][2] |

| Solubility | Soluble in water (>15 mg/mL) and PBS (100 mg/mL, with sonication). Soluble in DMSO (10 mg/mL). | [1][3] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | Store at room temperature. Stock solutions can be stored at -80°C for up to 6 months. | [3] |

Pharmacological Data

BD 1063 is characterized by its high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor and a panel of other neurotransmitter receptors.

| Parameter | Value | Receptor/Site | Reference(s) |

| Ki | 4.43 nM | Sigma-1 Receptor (σ₁) | [4] |

| Selectivity | ~50-fold selective over sigma-2 (σ₂) sites | σ₁ vs. σ₂ | [5][6] |

| Selectivity | ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α₁, α₂, β-adrenoceptor, 5-HT₁, and 5-HT₂ receptors | σ₁ vs. other receptors | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature involving BD 1063.

In Vivo Experimentation

This protocol is designed to assess the effect of BD 1063 on the hyperlocomotor activity induced by cocaine.

-

Animals: Male C57BL/6 mice are commonly used.

-

Apparatus: Open-field arenas equipped with photobeam arrays or video tracking software to measure locomotor activity (e.g., distance traveled, beam breaks).

-

Procedure:

-

Habituation: On day 1, mice are habituated to the testing environment by placing them in the open-field arena for 30 minutes following a saline injection (i.p.). This is repeated on day 2.[7]

-

Drug Administration: On day 3, mice are pre-treated with either vehicle (saline) or BD 1063 (e.g., 10 mg/kg, i.p.) 5-15 minutes before the administration of cocaine (e.g., 20 mg/kg, i.p.).[7][8]

-

Locomotor Activity Measurement: Immediately after the cocaine injection, mice are placed in the open-field arena, and their locomotor activity is recorded for a period of 30-60 minutes.[7][9]

-

-

Data Analysis: The total distance traveled or the number of beam breaks are analyzed to compare the locomotor activity between the vehicle- and BD 1063-treated groups. A significant reduction in cocaine-induced hyperactivity in the BD 1063 group indicates an antagonistic effect.

This protocol evaluates the impact of BD 1063 on the motivation to consume ethanol (B145695) in a model of excessive drinking.

-

Animals: Wistar or Long-Evans rats are often used.

-

Apparatus: Operant conditioning chambers equipped with two levers and a liquid delivery system.

-

Procedure:

-

Training: Rats are trained to press a lever to receive a sweetened ethanol solution (e.g., 10% sucrose (B13894) + 10% ethanol). The training can be initiated with a sucrose-only solution, with ethanol gradually introduced.[10][11]

-

Stabilization: Responding is stabilized on a fixed-ratio schedule (e.g., FR1 or FR4, where 1 or 4 lever presses result in one reward).[10]

-

Drug Administration: Once stable self-administration is achieved, rats are pre-treated with BD 1063 (e.g., 3.3-11 mg/kg, s.c.) or vehicle 15 minutes before the start of the self-administration session.[3]

-

-

Data Analysis: The number of lever presses and the volume of ethanol consumed are recorded. A dose-dependent decrease in ethanol self-administration with BD 1063 treatment suggests a reduction in the reinforcing properties of ethanol.

This surgical model is used to induce neuropathic pain, and BD 1063 can be tested for its analgesic effects.

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Anesthesia: The rat is anesthetized (e.g., with isoflurane (B1672236) or pentobarbital).[8]

-

Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.[8][12]

-

Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened just enough to cause a slight constriction of the nerve.[8][12]

-

Closure: The muscle and skin are sutured closed.

-

-

Behavioral Testing:

-

Paw Withdrawal Threshold (Mechanical Allodynia): This is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The force at which the rat withdraws its paw is recorded.

-

Paw Withdrawal Latency (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is measured.

-

-

Drug Administration: BD 1063 can be administered systemically (e.g., i.p. or s.c.) before behavioral testing to evaluate its ability to reverse the established allodynia and hyperalgesia.

In Vitro Experimentation

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for neurotoxicity and neuroprotection studies.

-

Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Differentiation Protocol:

-

Seeding: Plate SH-SY5Y cells at a low density (e.g., 1 x 10⁴ cells/cm²).

-

Retinoic Acid Treatment: To induce a neuronal phenotype, treat the cells with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 5-7 days. The medium is replaced every 2-3 days.[13]

-

Further Differentiation (Optional): For a more mature neuronal phenotype, after RA treatment, the medium can be replaced with a serum-free medium (e.g., Neurobasal medium with B27 supplement) containing brain-derived neurotrophic factor (BDNF) at 50 ng/mL.[13]

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the neurotoxic agent of interest (e.g., MPP⁺, rotenone, or amyloid-beta) in the presence or absence of various concentrations of BD 1063 for a specified period (e.g., 24-48 hours).

-

MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

-

-

Data Analysis: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the presence of BD 1063 would suggest a neuroprotective effect.

This assay measures the oxidative degradation of lipids, a hallmark of oxidative stress and ferroptosis.

-

Principle: One common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.

-

Procedure:

-

Cell Treatment: Treat cells with an inducing agent (e.g., ferrous sulfate (B86663) or erastin) with or without BD 1063.

-

Cell Lysis: Harvest and lyse the cells.

-

TBARS Reaction: Add trichloroacetic acid (TCA) to the cell lysate to precipitate proteins, followed by centrifugation. The supernatant is then reacted with TBA at high temperature (e.g., 95°C).[6]

-

Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.[6]

-

-

Data Analysis: The concentration of MDA is determined using a standard curve. A reduction in MDA levels in the presence of BD 1063 would indicate an antioxidant or anti-ferroptotic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with BD 1063 and the sigma-1 receptor.

Caption: Sigma-1 receptor signaling in the endoplasmic reticulum stress response.

Caption: Modulation of NMDA receptor function by the sigma-1 receptor.

Caption: General experimental workflow for in vivo studies with BD 1063.

Caption: General experimental workflow for in vitro studies with BD 1063.

Conclusion

BD 1063 dihydrochloride is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. Its high potency and selectivity make it an ideal antagonist for both in vivo and in vitro studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the sigma-1 receptor in a variety of disorders, including addiction, neuropathic pain, and neurodegenerative diseases. Further research into the intricate mechanisms of BD 1063 action will continue to illuminate the complex biology of the sigma-1 receptor and its potential as a drug target.

References

- 1. static.igem.org [static.igem.org]

- 2. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accegen.com [accegen.com]

- 4. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.7. In Vitro Lipid Peroxidation Assay [bio-protocol.org]

- 7. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]

- 8. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Operant self-administration of sweetened ethanol and time course of blood ethanol levels in adolescent and adult male Long-Evans rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 14. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling BD1063: A Technical Guide to a Selective Sigma-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of BD1063, a potent and selective antagonist of the sigma-1 receptor (σ1R). This document details its binding profile, functional activity, and the experimental methodologies used to elucidate its pharmacological properties.

Core Compound Characteristics

BD1063, chemically known as 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a synthetic molecule that has emerged as a critical tool for investigating the physiological and pathological roles of the sigma-1 receptor.[1] Its dihydrochloride (B599025) salt is commonly used in experimental settings.

| Property | Value | Reference |

| Chemical Name | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine | |

| Molecular Formula | C13H18Cl2N2 | [1] |

| Molecular Weight | 273.20 g/mol (free base), 346.13 g/mol (dihydrochloride) | [1] |

| CAS Number | 150208-28-9 (free base), 206996-13-6 (dihydrochloride) | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in water to 100 mM | [2] |

| Purity | ≥99% |

Binding Affinity and Selectivity

BD1063 exhibits a high affinity for the sigma-1 receptor with significant selectivity over the sigma-2 receptor and a wide range of other neurotransmitter receptors.

Table 2.1: Binding Affinity of BD1063 for Sigma Receptors

| Receptor Subtype | Kᵢ (nM) |

| Sigma-1 (σ₁) | 9 ± 1[1], 4.43[3] |

| Sigma-2 (σ₂) | 449[2] |

Table 2.2: Selectivity Profile of BD1063

BD1063 demonstrates a high degree of selectivity, with reported selectivity of approximately 50-fold over σ₂ sites and ≥100-fold over a panel of other receptors.

| Receptor/Site | Selectivity |

| Opioid Receptors | ≥100-fold |

| Phencyclidine (PCP) Site | ≥100-fold |

| Muscarinic Receptors | ≥100-fold |

| Dopamine Receptors | ≥100-fold |

| α₁-Adrenoceptors | ≥100-fold |

| α₂-Adrenoceptors | ≥100-fold |

| β-Adrenoceptors | ≥100-fold |

| 5-HT₁ Receptors | ≥100-fold |

| 5-HT₂ Receptors | ≥100-fold |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of BD1063 for sigma-1 and sigma-2 receptors.

Methodology:

-

Membrane Preparation: Guinea pig brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is resuspended and washed multiple times to obtain a crude membrane preparation. Protein concentration is determined using a standard protein assay.

-

Sigma-1 Receptor Binding: Membranes are incubated with the selective sigma-1 radioligand, [³H]-(+)-pentazocine, in the presence of varying concentrations of BD1063. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol.

-

Sigma-2 Receptor Binding: To determine affinity for the sigma-2 receptor, membranes are incubated with the non-selective sigma radioligand [³H]-DTG (di-o-tolylguanidine) in the presence of a masking concentration of (+)-pentazocine to block binding to sigma-1 sites. Competition with varying concentrations of BD1063 is then performed.

-

Incubation and Filtration: Incubations are carried out at 37°C for 90 minutes. The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the competing ligand (BD1063) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand Binding Assay Workflow

In Vivo Antagonism of Agonist-Induced Behaviors

Objective: To characterize the antagonist properties of BD1063 in a behavioral model.

Methodology:

-

Animal Model: Swiss Webster mice are used.

-

Drug Administration: Animals are pretreated with subcutaneous (s.c.) injections of either vehicle (saline) or varying doses of BD1063.

-

Agonist Challenge: After a specified pretreatment time (e.g., 15-30 minutes), animals are challenged with an injection of a sigma receptor agonist, such as di-o-tolylguanidine (DTG) or cocaine, which induces hyperlocomotion.

-

Behavioral Assessment: The locomotor activity of the mice is recorded and quantified using automated activity monitors. The ability of BD1063 to attenuate the hyperlocomotion induced by the sigma agonist is measured.

-

Data Analysis: Locomotor activity data (e.g., distance traveled, number of movements) are compared between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent antagonist effects of BD1063.

In Vivo Antagonism Workflow

Signaling Pathway Interactions

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including intracellular calcium signaling and the activity of various ion channels. As an antagonist, BD1063 is proposed to block the effects of sigma-1 receptor agonists on these downstream signaling events.

Proposed Signaling Pathway of BD1063

Conclusion

BD1063 is a valuable pharmacological tool for the study of sigma-1 receptor function. Its high affinity and selectivity make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing BD1063 to explore the therapeutic potential of sigma-1 receptor modulation in various disease states.

References

- 1. BD1063 - Wikipedia [en.wikipedia.org]

- 2. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with BD1063 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[1][2][3] Its utility in preclinical in vivo studies has been demonstrated across multiple animal models, highlighting its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of BD1063, intended to guide researchers in designing and executing their experimental studies.

Introduction

The sigma-1 receptor is involved in modulating a range of cellular functions, including ion channel activity, neurotransmitter release, and intracellular calcium signaling. As a selective antagonist, BD1063 has been instrumental in elucidating the role of σ1R in various pathophysiological processes. In vivo studies have shown its efficacy in models of alcohol dependence, neuropathic pain, and mania.[4][5][6] This document outlines detailed protocols for the preparation and administration of BD1063 in rodents, along with a summary of reported dosages and their observed effects.

Data Presentation

Table 1: In Vivo Efficacy of BD1063 Dihydrochloride in Rodent Models

| Animal Model | Species | Administration Route | Dose Range | Vehicle | Key Findings | Reference |